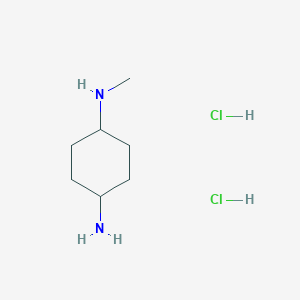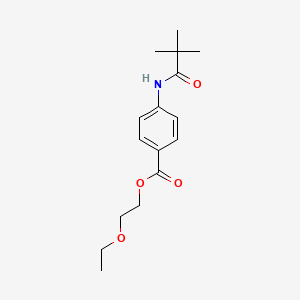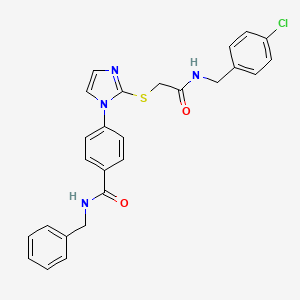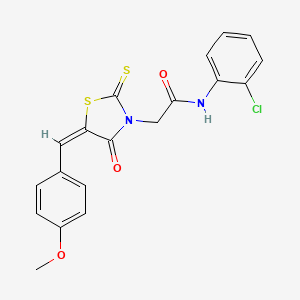![molecular formula C21H16BrN3O3 B2533006 1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide CAS No. 476411-27-5](/img/structure/B2533006.png)
1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H16BrN3O3 and its molecular weight is 438.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Azaheterocycles derivatives, including those with a pyridine-imidazole skeleton like the compound , are valuable in medicinal chemistry. A study by Dumitrela Cucu (Diaconu) & Violeta Mangalagiu (2019) reports the nitration of similar compounds, highlighting their potential in creating novel chemical entities.
Antineoplastic Agents
- The compound's derivatives, particularly 2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, have shown promising results as antineoplastic agents. A study by L. M. Potikha & V. Brovarets (2020) explores their synthesis and notes their significant antitumor potential on human cancer cell lines.
Structural Studies and Charge Distributions
- X-ray structural investigations, as noted by V. Tafeenko, K. A. Paseshnichenko, & H. Schenk (1996), have been conducted on related 2-phenylimidazo[1,2-a]pyridines. These studies reveal insights into the geometrical and electron density changes in the molecule, which are crucial for understanding its chemical properties and reactivity.
Antibacterial Activity
- Pyridinium derivatives, including those related to the compound of interest, have been researched for their antibacterial activity. V. Bušić et al. (2017) found that some derivatives show high efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in antimicrobial treatments.
Catalytic Activity
- Compounds with the imidazolo[1,2-a]pyridine moiety, like the one , have been synthesized and tested for their catalytic activities in oxidation reactions. A study by R. Saddik et al. (2012) demonstrates their effectiveness as catalysts, which could have implications in various industrial processes.
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N3O3.BrH/c25-20(17-9-11-18(12-10-17)24(26)27)15-23-19(16-6-2-1-3-7-16)14-22-13-5-4-8-21(22)23;/h1-14H,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFHBISFWLEINU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2532928.png)


![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)



![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
